molecular formula C38H74O4 B020381 Ethylene glycol distearate CAS No. 627-83-8

Ethylene glycol distearate

Cat. No.: B020381
CAS No.: 627-83-8
M. Wt: 595.0 g/mol
InChI Key: FPVVYTCTZKCSOJ-UHFFFAOYSA-N
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Description

Ethylene glycol distearate is a fatty acid ester.

Mechanism of Action

Target of Action

Ethylene Glycol Distearate (EGDS) is primarily targeted at the skin and hair in the human body . It is extensively used in the pharmaceutical and cosmetics industries . It is also used in textile industries as a softener .

Mode of Action

EGDS is the diester of stearic acid and ethylene glycol . It is synthesized via the esterification of stearic acid (or its esters) with ethylene glycol . When mixed with water or surfactants, EGDS exhibits a noticeable pearlescent sheen . This property allows it to be used as a pearlescent agent in cosmetics, producing a pearl-like luster . It also acts as a skin moisturizer .

Biochemical Pathways

The synthesis of EGDS involves the esterification of ethylene glycol and stearic acid, using a solid acid catalyst under microwave irradiation in a solvent-free system . The conventional heating method takes more than 4-6 hours to produce a mixture of EGDS and ethylene glycol monostearate (EGMS). Under microwave irradiation, the highest conversion of 97% of the acid was obtained in just 10 minutes .

Result of Action

The primary result of EGDS action is the production of a pearlescent sheen when mixed with water or surfactants . This is often used to enhance the visual appeal of personal care products . Additionally, EGDS may also act as a skin moisturizer , providing a smoother and softer feel to the skin .

Action Environment

The action of EGDS can be influenced by environmental factors. For instance, the pearlescent effect of EGDS is more pronounced when it is mixed with water or surfactants . Furthermore, the esterification process used to synthesize EGDS can be affected by various parameters such as reaction time, different catalysts, catalyst loading (wt/wt%), temperature, and microwave power .

Biochemical Analysis

Biochemical Properties

Ethylene glycol distearate is synthesized by esterification of ethylene glycol and stearic acid It is known that the compound interacts with various enzymes, proteins, and other biomolecules during its synthesis .

Cellular Effects

This compound is known to produce pearlescent effects when used in personal care products . It may also act as a skin moisturizer

Molecular Mechanism

It is synthesized via the esterification of stearic acid with ethylene glycol . The compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

It is known that the synthesis of this compound using a solid acid catalyst under microwave irradiation in a solvent-free system takes more than 4–6 hours .

Dosage Effects in Animal Models

It is known that ethylene glycol, a component of this compound, has a minimum lethal dose of 4.4–6.6 mL/kg in dogs .

Metabolic Pathways

It is known that ethylene glycol, a component of this compound, is metabolized in the liver to a variety of more toxic compounds .

Transport and Distribution

The absorbed products of hydrolysis, stearic acid and ethylene glycol, can both be distributed within the body . Ethylene glycol, due to its low molecular weight and high water solubility, will be distributed within the body .

Subcellular Localization

It is known that when mixed with water or surfactants, this compound can give liquids and gels a pearlescent appearance .

Properties

IUPAC Name

2-octadecanoyloxyethyl octadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H74O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-37(39)41-35-36-42-38(40)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-36H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPVVYTCTZKCSOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCCOC(=O)CCCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H74O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

9005-08-7
Record name Polyethylene glycol distearate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=9005-08-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID6027260
Record name Octadecanoic acid, 1,2-ethanediyl ester
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Molecular Weight

595.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder; Liquid; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Liquid, Solid
Record name Octadecanoic acid, 1,1'-(1,2-ethanediyl) ester
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethylene glycol distearate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032260
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

627-83-8
Record name Glycol distearate
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Record name Glycol distearate [USAN]
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Record name Glycol distearate
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Record name Octadecanoic acid, 1,1'-(1,2-ethanediyl) ester
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Record name Octadecanoic acid, 1,2-ethanediyl ester
Source EPA DSSTox
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Record name Ethylene distearate
Source European Chemicals Agency (ECHA)
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Record name GLYCOL DISTEARATE
Source FDA Global Substance Registration System (GSRS)
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Record name Ethylene glycol distearate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032260
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Melting Point

79 °C
Record name Ethylene glycol distearate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032260
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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